1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a naphthalene ring and a trimethoxyphenyl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between naphthaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s biological activity may involve modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A well-known natural product with a similar structure, exhibiting anti-inflammatory and anticancer properties.
Uniqueness
1-(Naphthalen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both a naphthalene ring and a trimethoxyphenyl group, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H20O4/c1-24-20-12-15(13-21(25-2)22(20)26-3)8-11-19(23)18-10-9-16-6-4-5-7-17(16)14-18/h4-14H,1-3H3 |
InChI Key |
CHKCKZJOXKQZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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